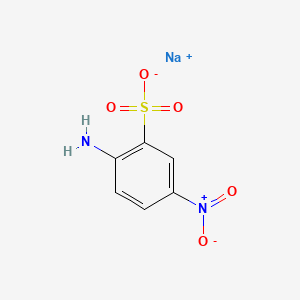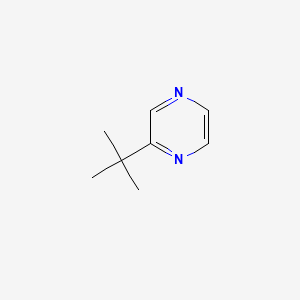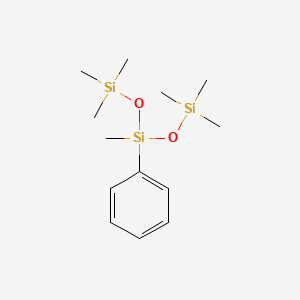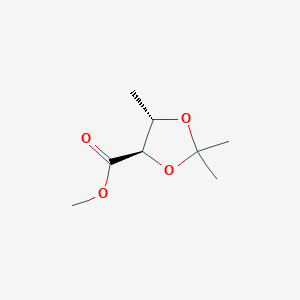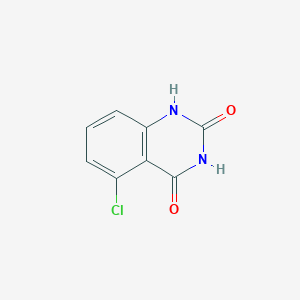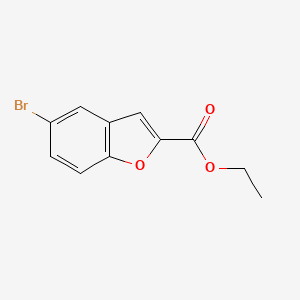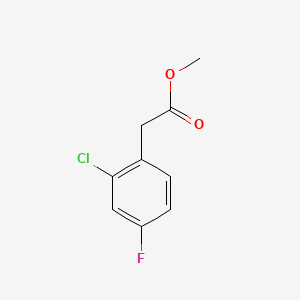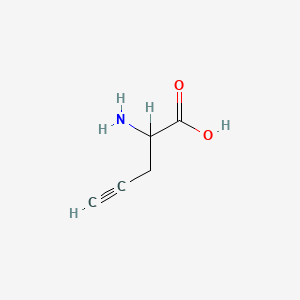
DL-炔丙基甘氨酸
描述
DL-Propargylglycine, also known as DL-Propargylglycine, is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
The exact mass of the compound DL-Propargylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21940. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DL-Propargylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Propargylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
胱硫醚γ-裂解酶的抑制
DL-炔丙基甘氨酸 (PAG) 是一种不可逆的胱硫醚γ-裂解酶 (CSE) 抑制剂,CSE 是谷胱甘肽合成和代谢转硫途径中的关键酶。 该途径调节同型半胱氨酸浓度并介导半胱氨酸合成 .
疾病模型的治疗
PAG 已被证明可以减轻损害硫化氢 (H2S) 形成或作用的疾病的症状,例如动物疾病模型 .
心肌损伤保护
DL-炔丙基甘氨酸已被研究用于其对慢性间歇性缺氧 (CIH) 诱导的心肌损伤的影响,CIH 与阻塞性睡眠呼吸暂停综合征 (OSAS) 相关。 该化合物可能会影响心肌损伤的调节 .
血压和肾损伤
研究表明,DL-炔丙基甘氨酸可以降低血压和肾损伤,但可能会增加血管紧张素 II 灌注大鼠的肾脏重量,表明其在心血管和肾脏健康方面起着复杂的作用 .
作用机制
Target of Action
DL-Propargylglycine, also known as 2-Aminopent-4-ynoic acid, primarily targets the enzyme Cystathionine γ-lyase (CSE) . CSE is a key enzyme in the synthesis of glutathione and the transsulfuration pathway of homocysteine .
Mode of Action
DL-Propargylglycine acts as an irreversible inhibitor of CSE . By inhibiting CSE, DL-Propargylglycine effectively reduces the production of endogenous hydrogen sulfide (H2S), a gasotransmitter that plays a crucial role in maintaining cardiovascular functions .
Biochemical Pathways
The inhibition of CSE by DL-Propargylglycine impacts the transsulfuration pathway and the synthesis of glutathione . This can lead to a decrease in H2S levels, which may affect various physiological processes where H2S is involved.
Pharmacokinetics
Its solubility in water (50 mg/ml) suggests that it may have good bioavailability .
Result of Action
The inhibition of H2S production by DL-Propargylglycine can have various effects at the molecular and cellular levels. For instance, it has been shown to protect against myocardial injury induced by chronic intermittent hypoxia through the inhibition of endoplasmic reticulum stress .
生化分析
Biochemical Properties
DL-Propargylglycine plays a crucial role in biochemical reactions. It interacts with the enzyme cystathionine γ-lyase (GCL), inhibiting its function . This interaction is critical in the regulation of homocysteine concentration and the mediation of cysteine synthesis .
Cellular Effects
DL-Propargylglycine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to protect against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress . It influences cell function by modulating oxidative stress and apoptosis of the myocardium .
Molecular Mechanism
The molecular mechanism of DL-Propargylglycine involves its action as an inhibitor of the enzyme cystathionine γ-lyase (GCL). By inhibiting GCL, DL-Propargylglycine affects the synthesis of glutathione and the metabolic transsulfuration pathway . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Propargylglycine have been observed to change over time. For example, in a study involving rats, it was found that pretreatment with DL-Propargylglycine significantly reduced blood pressure and improved left ventricular function over time .
Dosage Effects in Animal Models
The effects of DL-Propargylglycine have been observed to vary with different dosages in animal models. In a study involving rats, it was found that pretreatment with DL-Propargylglycine significantly reduced blood pressure and improved left ventricular function .
Metabolic Pathways
DL-Propargylglycine is involved in the metabolic transsulfuration pathway, which regulates homocysteine concentration and mediates cysteine synthesis . It interacts with the enzyme cystathionine γ-lyase (GCL) in this pathway .
Transport and Distribution
Given its role as an inhibitor of the enzyme cystathionine γ-lyase (GCL), it is likely that it interacts with transporters or binding proteins associated with this enzyme .
Subcellular Localization
Given its role as an inhibitor of the enzyme cystathionine γ-lyase (GCL), it is likely that it is localized in the same subcellular compartments as this enzyme .
属性
IUPAC Name |
2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033465 | |
| Record name | Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50428-03-0, 64165-64-6 | |
| Record name | DL-Propargylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propargyl glycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-pentynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





